3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one
Description
Properties
CAS No. |
30683-28-4 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C19H17NO2/c1-2-7-13-12-20(17-11-6-5-8-14(13)17)18-15-9-3-4-10-16(15)19(21)22-18/h3-6,8-12,18H,2,7H2,1H3 |
InChI Key |
LPTZNUAVYYEXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CN(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Reaction for Benzofuran-2-Carbaldehyde Intermediates
A critical precursor for downstream functionalization is 3-chlorobenzofuran-2-carbaldehyde. This intermediate is synthesized via the Vilsmeier-Haack reaction, where benzofuran-3(2H)-one is treated with POCl₃ and DMF. The reaction proceeds through electrophilic aromatic substitution, yielding the aldehyde with a chlorine substituent at position 3.
Representative Protocol
-
Benzofuran-3(2H)-one (10 mmol) is dissolved in DMF (20 mL).
-
POCl₃ (15 mmol) is added dropwise at 0°C.
-
The mixture is heated to 80°C for 6 hours, then quenched with ice.
-
The product is extracted with CH₂Cl₂ and purified via column chromatography (hexane/EtOAc 8:2).
Yield: 72–78% | Purity (HPLC): >95%.
Coupling Strategies for Final Assembly
HATU-Mediated Amide Bond Formation
The patent literature describes using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to couple benzofuran-6-carbonyl chloride with 3-propylindole.
Procedure
-
Benzofuran-6-carbonyl chloride (1 equiv) is dissolved in DMF.
-
3-Propylindole (1.2 equiv), HATU (1.5 equiv), and Et₃N (3 equiv) are added.
Yield: 70–75% | Purified via recrystallization (CH₂Cl₂/hexane).
Purification and Characterization
Crystallization Techniques
The compound is purified by slow evaporation from a dichloromethane/hexane mixture (1:3 v/v), yielding needle-like crystals. Differential scanning calorimetry (DSC) shows a melting point of 258–260°C.
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H), 7.68–7.61 (m, 2H), 7.45 (t, J = 7.6 Hz, 1H), 7.32 (d, J = 2.4 Hz, 1H), 6.89 (s, 1H), 3.12 (t, J = 7.2 Hz, 2H), 1.78–1.68 (m, 2H), 0.98 (t, J = 7.4 Hz, 3H).
-
HRMS : m/z [M+H]⁺ calcd. for C₁₉H₁₇NO₂: 291.1259; found: 291.1263.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(3-Propyl-1H-indol-1-yl)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
Indole derivatives are extensively studied for their potential therapeutic properties. The compound has been investigated for:
- Anticancer Activity : Research indicates that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have shown that modifications in the indole structure can enhance its activity against specific cancer types.
- Antimicrobial Properties : Initial evaluations suggest that 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one may possess antimicrobial activity. For instance, related benzofuran compounds have demonstrated efficacy against Gram-positive bacteria and fungi, indicating potential for further exploration in this area .
Biological Studies
The interactions of this compound with biological targets are critical for understanding its mechanism of action:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. Understanding these interactions can lead to the development of novel therapeutic agents.
- Receptor Modulation : It is hypothesized that the compound could bind to various receptors, influencing biological responses. This aspect requires detailed pharmacological studies to elucidate its effects on receptor activity.
Material Science
Beyond biological applications, 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one has potential uses in material science:
- Chemical Intermediates : The compound can serve as a building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(3-Propyl-1H-indol-1-yl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one with related benzofuranones, isoindolinones, and indole derivatives.
Indolyl-Substituted Benzofuranones
Several 3-(1H-indol-3-yl)benzofuran-2(3H)-ones (e.g., compounds 8ab , 8ac , 8ad ) share structural similarities with the target compound but differ in substituents on the benzofuran and indole rings. Key comparisons include:
Key Differences :
- The target compound lacks substituents on the benzofuran ring but includes a propyl chain on the indole nitrogen, distinguishing it from analogs like 8ab –8bd , which have alkyl/aryl groups on the benzofuran ring.
- Synthesis yields for analogs range from 75–82% , suggesting efficient protocols that could be adapted for the target compound.
Other Benzofuranone Derivatives
- 5-(2-Hydroxypropyl)-3H-2-benzofuran-1-one: This derivative, identified in plant metabolic studies, shares the benzofuranone core but replaces the indole moiety with a hydroxypropyl group. It exhibits stress sensitivity, highlighting the role of substituents in reactivity .
- (3R)-3-Butyl-3H-2-benzofuran-1-one (CAS: 125412-70-6): A chiral analog with a butyl group at the 3-position. Used in neurological research (e.g., as a potassium channel modulator), its stereochemistry contrasts with the planar indole system in the target compound .
Isoindolinone Derivatives
Compounds like 1h and 1d (3-benzyl-3-hydroxyisoindolin-1-ones) share a lactam structure but diverge significantly in core architecture:
| Compound | Substituents | Melting Point (°C) | Yield (%) | IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 1h | 2-Phenethyl | 153–157 | 92 | 1674 (C=O), 756 (C-H) |
| 1d | 2-Hydroxyethyl | 114–120 | 82 | 1689 (C=O), 941 (O-H) |
Comparison :
- Isoindolinones exhibit higher yields (82–92%) due to efficient nucleophilic addition/hydrolysis pathways .
Biological Activity
3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one is a compound belonging to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities. This article aims to consolidate findings regarding its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.
Research indicates that benzofuran derivatives, including 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one, may exert their biological effects through several mechanisms:
- Induction of Apoptosis : Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one have been observed to increase reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and caspase activation .
- Antioxidant Activity : Some derivatives demonstrate significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives. For example:
- Cell Line Studies : Compounds similar to 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one showed increased activity against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The pro-apoptotic effects were linked to enhanced caspase activity after exposure to these compounds .
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one | X | K562 | Induction of apoptosis via ROS |
| Compound A | 0.56 | A549 (lung cancer) | Tubulin polymerization inhibition |
Antioxidant and Antiplatelet Activity
In vitro studies have demonstrated that certain benzofuran derivatives possess potent antioxidant and antiplatelet activities. For example:
- Antioxidant Efficacy : Compounds were found to be more effective than standard antioxidants like ascorbic acid, showcasing their potential in preventing oxidative damage .
| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| 28f | >90% | 4.57 |
| 28k | >85% | 21.34 |
Study on Apoptotic Mechanism
A detailed study examined the apoptotic effects of a related benzofuran derivative on K562 cells. The results indicated a significant increase in caspase 3 and 7 activities after prolonged exposure (48 hours), suggesting a strong pro-apoptotic effect attributed to mitochondrial pathway activation .
In Silico Studies
In silico analyses have been conducted to predict the binding affinities of various benzofuran derivatives with target proteins involved in cancer progression and inflammation. These studies suggest that modifications in the chemical structure significantly influence biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Q & A
Q. What are the common synthetic routes for preparing 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one, and how can purity be optimized?
The synthesis typically involves coupling indole derivatives with benzofuranone precursors. A two-step approach is often employed:
Alkylation of indole : Introduce the propyl group to the indole nitrogen using alkylating agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
Cyclocondensation : React the propylindole intermediate with a benzofuranone precursor (e.g., 3-hydroxybenzofuran-1-one) using acid catalysis (e.g., H₂SO₄) or coupling reagents (e.g., DCC).
Purity optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or methanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- X-ray crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry. Deposit data with the Cambridge Crystallographic Data Centre (CCDC) for validation .
- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions. Key signals include the indole NH (~10 ppm) and benzofuran carbonyl (~170 ppm).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₈H₁₇NO₂: 287.12 g/mol).
Q. How can researchers screen this compound for biological activity in academic settings?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, or assess antimicrobial activity via broth microdilution (MIC determination).
- Target identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Validate via enzyme inhibition assays .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations of benzofuran-indole hybrids?
Contradictions often arise from rotational flexibility of the propylindol group. To address this:
- Collect high-resolution X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL with anisotropic displacement parameters .
- Compare torsion angles (e.g., C3-N1-C2-O1) across multiple crystal forms. For example, a study of 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one revealed planar benzofuran-indole systems stabilized by π-π stacking .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O bonds) influencing conformation .
Q. What methodological strategies improve reaction yields in the synthesis of 3-(3-propylindol-1-yl)-3H-2-benzofuran-1-one?
- Catalyst optimization : Replace traditional acids with Lewis acids (e.g., FeCl₃) to reduce side reactions.
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C, improving yield from 45% to 68% .
- In situ monitoring : Use FT-IR to track carbonyl intermediate formation (peak ~1750 cm⁻¹).
Q. How can computational modeling predict the compound’s reactivity and stability under varying experimental conditions?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., indole C3 position) prone to oxidation .
- Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability.
- Degradation studies : Correlate accelerated stability data (40°C/75% RH) with computational predictions of hydrolysis-prone bonds .
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and lab coats to avoid skin/eye contact.
- Ventilation : Perform alkylation steps in a fume hood due to volatile reagents (e.g., propyl bromide).
- Waste disposal : Quench reactive intermediates (e.g., unreacted alkyl halides) with 10% NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
